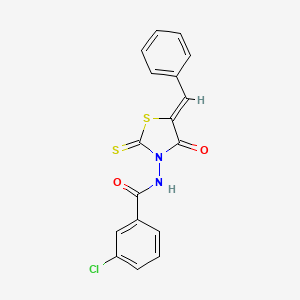

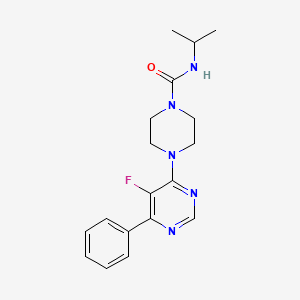

![molecular formula C19H23N5O2S2 B2517972 3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-12-8](/img/structure/B2517972.png)

3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a derivative of benzothiazolone, which is a heterocyclic compound with potential biological activities. The structure of the compound suggests that it may have similar properties to other benzothiazolone derivatives, which have been studied for their antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazolone derivatives typically involves the condensation of various reagents under controlled conditions. For instance, some derivatives have been synthesized by reacting semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones . Although the exact synthesis method for the compound is not provided, it is likely to involve a multi-step reaction, possibly starting with a benzothiazolone core and introducing the triazolylmethyl and methylpiperidinyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives has been extensively studied using ab initio Hartree-Fock and density functional theory (DFT) methods . These studies provide insights into the conformational stability and vibrational spectra of the molecules. The molecular geometry and vibrational frequencies are calculated to determine the most stable conformers and to predict the physical properties of the molecules. The molecular structure analysis of similar compounds has shown that the theoretical results are in excellent agreement with experimental values, suggesting that the compound would likely exhibit similar agreement between theoretical predictions and actual structure .

Chemical Reactions Analysis

Benzothiazolone derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group in the triazolylmethyl moiety can act as a nucleophile, while the thioxo group can potentially be involved in redox reactions . The specific chemical reactions that "this compound" can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolone derivatives can be predicted based on their molecular structure. The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule, which can influence its reactivity and interaction with biological targets . The vibrational spectra provide information about the molecule's stability and potential interactions with other molecules. The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties, which could be confirmed through biological assays .

Scientific Research Applications

Synthesis and Material Applications

Electrochemical Synthesis of Benzothiazoles : A method for synthesizing benzothiazoles and thiazolopyridines, including structures similar to the compound , utilizes TEMPO-catalyzed electrolytic C–H thiolation. This process allows for the generation of these compounds from N-(hetero)arylthioamides, suggesting a route for the synthesis or derivative formation of the compound of interest (Qian et al., 2017).

Conformational Stability and Molecular Structure : The conformational stability and molecular structure of related compounds have been explored through Hartree-Fock and DFT investigations. These studies provide insights into the geometrical and vibrational characteristics of similar benzothiazol derivatives, indicating the potential utility of such analyses for understanding the compound's properties (Taşal & Kumalar, 2010).

Antimicrobial and Anticancer Activity

Anticancer Activity of Thiazolidinones : Compounds featuring benzothiazole moieties, similar to the one , have been screened for their anticancer activity. Several novel 4-thiazolidinones with benzothiazole moieties showed promising results against various cancer cell lines, highlighting the potential for compounds with similar structures to serve as leads in anticancer drug development (Havrylyuk et al., 2010).

Antimicrobial Agents : Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity. This research suggests that compounds incorporating thiazolidinone and benzothiazole structures could have significant antimicrobial properties, providing a foundation for further exploration of the compound's potential applications in this area (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name |

3-[[4-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S2/c1-13-7-9-23(10-8-13)17(25)12-27-18-21-20-16(22(18)2)11-24-14-5-3-4-6-15(14)28-19(24)26/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCDASYXJZDEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)